molecular formula CH5O4P B122544 (Hydroxymethyl)phosphonic acid CAS No. 2617-47-2

(Hydroxymethyl)phosphonic acid

Cat. No. B122544
CAS RN: 2617-47-2
M. Wt: 112.02 g/mol
InChI Key: GTTBQSNGUYHPNK-UHFFFAOYSA-N
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Description

Complexation and Molecular Interaction Analysis

The study presented in the first paper investigates the complexation of calix arene hydroxymethyl-phosphonic acid with tryptophan and N-acetyl-tryptophan amide . The research utilizes reversed-phase high-performance liquid chromatography (RP HPLC) to analyze the host-guest interactions in an aqueous solution. The findings reveal that hydroxymethylphosphonic acid exhibits reversible sorption on the Hypersil CN surface, which is used as the column support. The calculated binding constants for the complexes with tryptophan and N-acetyl-tryptophan amide are significant, indicating strong interactions between the host and guest molecules. The molecular modeling suggests that the stability of these complexes is due to hydrogen bonding, electrostatic, π-π, and solvatophobic interactions. The geometric parameters of the calixarene macrocycle and its complexes were calculated, showing that the complexation does not alter the flattened-cone conformation of calixarene. An inverse correlation was found between the binding constants and the Log P values of the guest molecules, which could be indicative of the hydrophobic nature of the interactions .

Environmental Application and Efficiency Enhancement

The second paper focuses on the application of a salt of bis-(hydroxymethyl) phosphonic acid in the context of wastewater treatment . The research aims to enhance the efficiency of the treatment process, particularly in the presence of high hydrocarbon content, by stimulating the biocenosis of activated sludge. The use of N, N-diphenylguanidine salt of bis-(hydroxymethyl) phosphonic acid has been shown to reduce electricity consumption by decreasing the time required for water treatment. This compound is highlighted for its environmental safety due to its non-toxic nature and the low doses required for effective treatment. The study implies that the compound can be used to improve the operational efficiency of wastewater treatment facilities without adverse environmental impacts .

Synthesis Analysis

Scientific Research Applications

1. Phosphonic Acid Applications

Phosphonic acids, including (hydroxymethyl)phosphonic acid, are utilized for a broad range of applications due to their structural analogy with phosphate moieties and their coordination or supramolecular properties. These applications span various fields including chemistry, biology, and physics. Notable uses include bioactive properties (drugs, pro-drugs), bone targeting, the design of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

2. Prebiotic Carrier Properties

(hydroxymethyl)phosphonic acid, among other phosphonic acids, was detected in the Murchison meteorite and has been studied for its prebiotic properties. Research suggests that it may act as a carrier of phosphorus, an essential element for life, in prebiotic conditions (de Graaf, Visscher, & Schwartz, 1997).

3. Enantioselective Hydrophosphonylation

(hydroxymethyl)phosphonic acid and its derivatives play a crucial role in the highly enantioselective hydrophosphonylation of aldehydes, an emerging area in organic chemistry. This process is significant for synthesizing enantioenriched α-hydroxy phosphonates, which have wide applications in biological fields (Suyama, Sakai, Matsumoto, Saito, & Katsuki, 2010).

4. Influence on Hydroxyapatite Crystal Growth

Research on phosphonate additives, including (hydroxymethyl)phosphonic acid, has shown that they can significantly influence the kinetics of hydroxyapatite crystal growth. This finding is important for understanding biomineralization processes and industrial mineral scale formation (Zięba, Sethuraman, Perez, Nancollas, & Cameron, 1996).

5. Surface and Interface Properties in Nanomaterials

(hydroxymethyl)phosphonic acid and related compounds are increasingly used for controlling surface and interface properties in the synthesis of nanomaterials, hybrid materials, and in (opto)electronic devices. Their coordination chemistry and ability to modify inorganic substrates are of particular interest (Guerrero, Alauzun, Granier, Laurencin, & Mutin, 2013).

6. Adhesive Polymers

(hydroxymethyl)phosphonic acid derivatives are used in the synthesis of hydrolytically stable phosphonic acid monomers, which demonstrate significant potential in adhesive applications. Their unique properties and behavior during radical polymerization have been explored for various practical applications (Moszner, Zeuner, Pfeiffer, Schurte, Rheinberger, & Drache, 2001).

Safety And Hazards

(Hydroxymethyl)phosphonic acid can cause severe skin burns and eye damage. It may cause an allergic skin reaction and may cause cancer . It is advised to wear suitable protective clothing, gloves, and eye/face protection when handling this chemical .

properties

IUPAC Name

hydroxymethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5O4P/c2-1-6(3,4)5/h2H,1H2,(H2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTBQSNGUYHPNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062554
Record name (Hydroxymethyl)phosphonic acid
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Molecular Weight

112.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Hydroxymethyl)phosphonic acid

CAS RN

2617-47-2
Record name (Hydroxymethyl)phosphonate
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Record name (Hydroxymethyl)phosphonic acid
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Record name (Hydroxymethyl)phosphonic acid
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Record name (Hydroxymethyl)phosphonic acid
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Record name Phosphonic acid, P-(hydroxymethyl)-
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Record name (Hydroxymethyl)phosphonic acid
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Record name (HYDROXYMETHYL)PHOSPHONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
124
Citations
O Gawron, C Grelecki, W Reilly… - Journal of the American …, 1953 - ACS Publications
Refluxing the bromomagnesium derivative with an aldehyde or ketone and decomposing the re-action mixture with saturated ammonium chloride solution or dilute acid yields …
Number of citations: 31 pubs.acs.org
RM De Graaf, J Visscher, AW Schwartz - Journal of molecular evolution, 1997 - Springer
Phosphonic acids are the only phosphorus-containing organic compounds detected in the Murchison meteorite. We earlier described the synthesis of methyl-, hydroxymethyl-, and 1-…
Number of citations: 57 link.springer.com
RM De Graaf, J Visscher, AW Schwartz - Nature, 1995 - nature.com
… The production of hydroxymethyl phosphonic acid and lhydroxyethyl phosphonic acid from 1 mM formaldehyde and sodium phosphite would seem to be a reasonable prebiotic process. …
Number of citations: 99 www.nature.com
T Hoffmann, P Friedel, C Harnisch, L Häußler… - Journal of Analytical and …, 2012 - Elsevier
… They described the decomposition of ATMP via ABMP (amino bimethylene phosphonic acid) and AMMP (amino monomethylene phosphonic acid) to hydroxymethyl phosphonic acid, …
Number of citations: 45 www.sciencedirect.com
OI Kalchenko, SO Cherenok, RV Rodik… - Journal of Organic …, 2014 - ophcj.nuph.edu.ua
The Host-Guest complexation of calixarene hydroxymethylphosphonic acid with tryptophan and N-acetyltryptophan amide has been investigated by the RP HPLC method in H2O/MeCN …
Number of citations: 2 ophcj.nuph.edu.ua
HOP OH - Reactivity of PH Group of Phosphorus Based …, 2017 - books.google.com
… of α-aminophosphonates includes the following reactions: (1) Reaction between dialkyl H-phosphonate with formaldehyde to give the corresponding hydroxymethyl phosphonic acid;(2) …
Number of citations: 0 books.google.com
EM Masagutova, TP Pavlova… - Ecology and Industry of …, 2015 - ecology-kalvis.ru
The goal of this work is intensification of waste water treatment process with increased content of hydrocarbons by means of stimulation of operating biocenosis of activated sludge. …
Number of citations: 0 www.ecology-kalvis.ru
HG Graf, SM Biebl, L Müller… - Journal of Separation …, 2022 - Wiley Online Library
… its acetylated derivates (aminomethyl phosphonic acid, glyoxylic acid, sarcosine, glycine, N-acetyl glyphosate, N-acetyl aminomethyl phosphonic acid, hydroxymethyl phosphonic acid). …
VK UPADHYAY, VK SINGH - 2018 - kaavpublications.org
… Moedritzer and Irani6 reported that hydroxymethyl phosphonic acid is formed in a side reaction which interferes in the separaton of pure aminophosphonic acid. This method was used …
Number of citations: 0 www.kaavpublications.org
AY Arbuzov, Canada. Dept. of National Defence… - 1953 - apps.dtic.mil
… on I resulted in an ethyl ester of hydroxymethyl phosphonic acid IV. The saponification of IV gave the hydroxymethyl phosphonic acid HOCH2POOH2. The ethyl ester of propane …
Number of citations: 2 apps.dtic.mil

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